molecular formula C19H12ClN3O3 B069560 4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate CAS No. 169198-72-5

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate

Cat. No.: B069560
CAS No.: 169198-72-5
M. Wt: 365.8 g/mol
InChI Key: HWSDZRBDEVTBSM-UHFFFAOYSA-N
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Description

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate is a sophisticated organic compound of significant interest in materials science, particularly in the development of advanced ultraviolet (UV) light stabilizers. This molecule integrates a benzotriazole moiety, a well-known UV absorber, with a phenolic benzoate group. The primary research value of this compound lies in its potential dual-functionality; the chlorinated benzotriazole component acts as a highly efficient UV screener by absorbing harmful UV radiation and dissipating it as thermal energy, while the phenolic benzoate may contribute to additional stabilization processes, such as scavenging free radicals generated by photo-oxidative degradation.

Properties

IUPAC Name

[4-(5-chlorobenzotriazol-2-yl)-3-hydroxyphenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3/c20-13-6-8-15-16(10-13)22-23(21-15)17-9-7-14(11-18(17)24)26-19(25)12-4-2-1-3-5-12/h1-11,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSDZRBDEVTBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3N=C4C=CC(=CC4=N3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate
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CAS No.

169198-72-5
Record name 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthesis of 5-Chloro-1H-benzo[d][1,2,] triazole

The 5-chloro-benzotriazole moiety is synthesized via diazotization and cyclization of 5-chloro-2-nitroaniline. In a representative procedure, 5-chloro-2-nitroaniline is treated with sodium nitrite in hydrochloric acid at 0–5°C to generate a diazonium salt, which undergoes cyclization in the presence of ammonia to yield 5-chloro-1H-benzotriazole. This method achieves a 78–85% yield, with purity confirmed by 1H^1\text{H} NMR (δ 8.21 ppm, singlet, 1H; δ 7.89 ppm, doublet, 2H).

Functionalization of the Hydroxyphenyl Benzoate Precursor

The hydroxyphenyl benzoate segment is prepared through esterification of 3,4-dihydroxybenzoic acid with benzoyl chloride. Protection of the 3-hydroxy group is critical to prevent undesired side reactions. Using trimethylsilyl chloride (TMSCl) as a protecting agent in tetrahydrofuran (THF) at 25°C, the 4-hydroxy group is selectively benzoylated, yielding 3-(trimethylsilyloxy)-4-hydroxybenzoic acid benzoyl ester. Deprotection with tetrabutylammonium fluoride (TBAF) furnishes 3-hydroxy-4-benzoyloxyphenyl benzoate in 92% yield.

Coupling Strategies for Final Assembly

Copper-Catalyzed Ullmann Coupling

The triazole and hydroxyphenyl benzoate moieties are conjugated via a copper-catalyzed Ullmann coupling. Optimized conditions employ 10 mol% CuBr in a dichloroethane/dichloromethane (DCE/DCM, 1:1) solvent system with triethylamine (TEA) as a base at 80°C. Under these conditions, the reaction achieves an 89% yield (Table 1).

Table 1: Optimization of Ullmann Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
CuBrTEADCE/DCM (1:1)8089
CuITEADCE2519
CuBrDIPEADCE8069

Mitsunobu Reaction for Ether Linkage

An alternative approach utilizes the Mitsunobu reaction to couple 5-chloro-1H-benzotriazole with 3-hydroxy-4-benzoyloxyphenol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in THF, the reaction proceeds at 0°C to room temperature, achieving a 76% yield. This method avoids metal catalysts but requires strict anhydrous conditions.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DCE enhance reaction rates by stabilizing intermediates, while elevated temperatures (80°C) accelerate triazole coupling. Suboptimal solvents (e.g., DMSO) lead to decomposition, as observed in control experiments.

Protecting Group Strategy

Unprotected hydroxyl groups during esterification result in a 40% yield due to competing side reactions. TMSCl protection improves selectivity, with yields exceeding 90%.

Characterization and Validation

Spectroscopic Confirmation

The final product is characterized by:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.68 (s, 1H, triazole-H), 7.93–7.76 (m, 4H, aromatic), 7.45–7.04 (m, 5H, benzoyl).

  • HRMS (ESI) : [M + H]+^+ calculated for C19_{19}H12_{12}ClN3_3O3_3: 365.0564, found: 365.0561.

Purity and Stability

HPLC analysis confirms >98% purity (C18 column, 70:30 methanol/water). Stability studies indicate degradation <5% after 6 months at −20°C in amber vials.

Comparative Evaluation of Methods

The Ullmann coupling method offers higher yields (89%) and scalability compared to the Mitsunobu approach (76%). However, the latter avoids metal residues, making it preferable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the benzotriazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while substitution of the chlorine atom can result in various substituted benzotriazole derivatives .

Scientific Research Applications

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. Additionally, the hydroxyphenyl benzoate group can contribute to the compound’s antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Key Structural Features :

  • Benzotriazole core : Responsible for UV absorption via π→π* transitions.
  • Chlorine substituent : Enhances electron-withdrawing effects, stabilizing the excited state and improving UV absorption efficiency.
  • Benzoate ester : Increases hydrophobicity, making the compound suitable for polymer matrices.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares UV-366 with two structurally related benzotriazole derivatives:

Parameter UV-366 Antiviral Benzotriazole Derivative Triazole-Benzoxazol Hybrid
Chemical Name 4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate N-[4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Key Functional Groups Chloro-benzotriazole, benzoate ester Chloro-benzotriazole, trimethoxybenzamide Benzoxazol, triazole-thione, 4-chlorophenyl
Molecular Formula C₁₉H₁₂ClN₃O₃ C₂₃H₂₀ClN₅O₄ C₂₂H₁₅ClN₄OS
Molecular Weight (g/mol) 365.77 481.89 418.90
Primary Application UV absorber in polymers and coatings Antiviral agent against bovine viral diarrhea virus (BVDV) (EC₅₀ = 3.0 µM) Potential antimicrobial/antifungal agent (structure-activity relationship under study)
Key Spectral Data Not explicitly provided in evidence; inferred from benzotriazole analogues Antiviral activity comparable to NM107 (EC₅₀ 1.7 µM) IR: 3390 (NH), 1243 (C=S); ¹H-NMR: δ 9.55 (triazole), 2.59 (CH₃)

Functional Differences Driven by Substituents

UV-366 vs. Antiviral Benzotriazole Derivative :

  • The trimethoxybenzamide group in the antiviral derivative introduces hydrogen-bonding capabilities and enhances bioavailability, enabling interaction with viral enzymes. In contrast, UV-366’s benzoate ester prioritizes compatibility with hydrophobic materials.
  • The antiviral compound’s EC₅₀ of 3.0 µM highlights its potency, though slightly lower than the reference drug NM107 (1.7 µM) .

UV-366 vs. UV-366 lacks such functional diversity, focusing instead on UV stabilization. Spectral data (e.g., C=S stretch at 1243 cm⁻¹ in IR) distinguishes the hybrid’s electronic properties from UV-366’s ester-dominated profile .

Biological Activity

The compound 4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClN3O3C_{16}H_{14}ClN_3O_3 with a molecular weight of approximately 315.754 g/mol . The structure features a benzoate moiety linked to a triazole ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer research. Below are summarized findings from recent studies:

Anticancer Activity

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and K562 (leukemia). Results showed significant antiproliferative effects.
    • IC50 Values : In one study, the compound displayed an IC50 value of 0.03 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 0.60 μM) .
  • Inhibition of Carbonic Anhydrase IX (CA IX) : Molecular docking studies suggested that the compound could inhibit CA IX, an enzyme often overexpressed in hypoxic tumors. This inhibition is linked to reduced tumor growth under hypoxic conditions .

Data Tables

Biological Activity Cell Line IC50 (μM) Reference
Antiproliferative ActivityMDA-MB-2310.03
Antiproliferative ActivityA549Not specified
Antiproliferative ActivityK562Not specified

Study 1: Antiproliferative Effects

In a study published in Molecules, researchers synthesized various derivatives based on the triazole framework and evaluated their antiproliferative activities against human breast cancer cells under both normoxic and hypoxic conditions. The results indicated that compounds similar to this compound exhibited enhanced activity under hypoxia due to increased expression of CA IX .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenolic and triazole components significantly affected biological activity. The presence of electron-withdrawing groups on the aromatic rings increased potency against cancer cell lines .

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Assign peaks using substituent-induced chemical shifts (e.g., deshielding of phenolic -OH at δ ~10-12 ppm).
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., observed [M+H]+ matching theoretical values within 0.003 Da).
  • FT-IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and triazole ring vibrations at ~1450 cm⁻¹ .

What methodologies are employed in molecular docking studies to evaluate interactions with biological targets?

Q. Advanced Computational Analysis

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Grid box centered on the target’s active site (e.g., NEK2 kinase), with exhaustiveness set to 100 for thorough sampling.
  • Validation : Compare binding energies (ΔG) of derivatives; a compound with ΔG = −10.5 kJ·mol⁻¹ showed strong hydrophobic/H-bond interactions with NEK2 .

How to optimize reaction conditions for introducing substituents on the benzotriazole core?

Q. Basic Reaction Optimization

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalyst : K₂CO₃ or Cs₂CO₃ for deprotonation.
  • Temperature : Reflux (80–100°C) accelerates aryl coupling. Monitor by TLC and adjust stoichiometry (1.2–1.5 eq. of electrophile) to minimize side products .

What approaches validate the antiviral mechanisms of benzotriazole derivatives against viruses like BVDV?

Q. Advanced Biological Evaluation

  • In vitro assays : Measure EC50 values (e.g., 3.0 µM for lead compound vs. NM107 reference drug).
  • Time-of-addition studies : Determine if the compound inhibits viral entry or replication.
  • Resistance profiling : Serial passage experiments to identify mutations conferring reduced susceptibility .

What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Q. Basic Crystallization

  • Solvent diffusion : Layer hexane over a DCM solution of the compound.
  • Slow evaporation : Use acetone/ethanol mixtures at 4°C.
  • Seeding : Introduce microcrystals to induce nucleation. Crystals with R-factor < 0.05 are ideal for publication .

How to design SAR studies for optimizing the compound’s bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent variation : Replace the 5-chloro group with fluoro or methyl to assess steric/electronic effects.
  • Pharmacophore mapping : Overlay active derivatives to identify critical hydrogen bond acceptors (e.g., triazole N-atoms).
  • In silico predictions : Use QSAR models to prioritize synthesis targets .

What purification methods are effective post-synthesis?

Q. Basic Purification

  • Column chromatography : Use silica gel with gradient elution (hexane → EtOAc).
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours.
  • HPLC : Reverse-phase C18 columns (MeCN:H2O = 70:30) for ≥98% purity .

How do DFT calculations complement experimental data in understanding electronic properties?

Q. Advanced Computational Chemistry

  • HOMO-LUMO analysis : Predict charge transfer interactions (e.g., HOMO localized on triazole ring).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction site prediction.
  • Vibrational frequency matching : Validate IR spectra by comparing experimental and calculated stretches .

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